molecular formula C21H28N2O2S B12002139 Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(o-(methylthio)phenyl)- CAS No. 1051-73-6

Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(o-(methylthio)phenyl)-

Cat. No.: B12002139
CAS No.: 1051-73-6
M. Wt: 372.5 g/mol
InChI Key: ZAYFNMYDNWEICN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(o-(methylthio)phenyl)- is a complex organic compound that belongs to the piperazine family This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxyphenethyl group and an o-(methylthio)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(o-(methylthio)phenyl)- typically involves the reaction of piperazine with 3,4-dimethoxyphenethyl bromide and o-(methylthio)phenyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(o-(methylthio)phenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(o-(methylthio)phenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(o-(methylthio)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl-
  • Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(methylthio)phenyl-

Uniqueness

Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(o-(methylthio)phenyl)- is unique due to the presence of both the 3,4-dimethoxyphenethyl and o-(methylthio)phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

1051-73-6

Molecular Formula

C21H28N2O2S

Molecular Weight

372.5 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-methylsulfanylphenyl)piperazine

InChI

InChI=1S/C21H28N2O2S/c1-24-19-9-8-17(16-20(19)25-2)10-11-22-12-14-23(15-13-22)18-6-4-5-7-21(18)26-3/h4-9,16H,10-15H2,1-3H3

InChI Key

ZAYFNMYDNWEICN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CCN(CC2)C3=CC=CC=C3SC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.